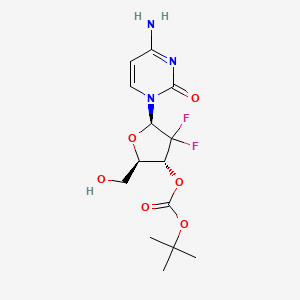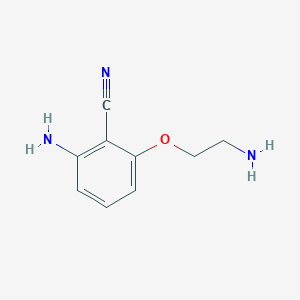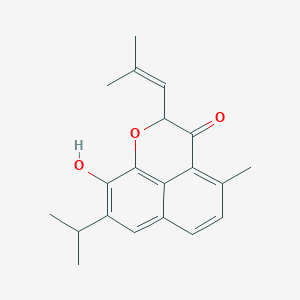![molecular formula C15H31NO2 B12102328 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is a complex organic compound featuring a piperidine ring substituted with a hydroxypentyl group and a pentan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable alkyl halide, followed by hydroxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, while protecting groups may be employed to prevent unwanted side reactions during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkanes using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or PBr3 under anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its functional groups that allow for various chemical modifications.
Mécanisme D'action
The mechanism of action of 1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[6-(2-Hydroxyethyl)piperidin-2-yl]ethanol: Similar structure but with shorter alkyl chains.
1-[6-(2-Hydroxypropyl)piperidin-2-yl]propan-2-ol: Contains a propyl group instead of a pentyl group.
1-[6-(2-Hydroxybutyl)piperidin-2-yl]butan-2-ol: Features a butyl group instead of a pentyl group.
Uniqueness
1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol is unique due to its specific combination of functional groups and chain lengths, which can result in distinct chemical and biological properties compared to its analogues. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[6-(2-hydroxypentyl)piperidin-2-yl]pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAQIAFYRYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC(N1)CC(CCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)










